(R)-3-(4-propylmorpholin-2-yl)phenol (R)-3-(4-propylmorpholin-2-yl)phenol Potent and highly selective dopamine D3 receptor agonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 710654-74-3
VCID: VC0006018
InChI: InChI=1S/C14H21NO2/c1-3-7-15-9-14(17-10-11(15)2)12-5-4-6-13(16)8-12/h4-6,8,11,14,16H,3,7,9-10H2,1-2H3/t11-,14-/m0/s1
SMILES: CCCN1CCOC(C1)C2=CC(=CC=C2)O
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

(R)-3-(4-propylmorpholin-2-yl)phenol

CAS No.: 710654-74-3

Cat. No.: VC0006018

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(4-propylmorpholin-2-yl)phenol - 710654-74-3

Specification

Description Potent and highly selective dopamine D3 receptor agonist; High Quality Biochemicals for Research Uses
CAS No. 710654-74-3
Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name 3-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]phenol
Standard InChI InChI=1S/C14H21NO2/c1-3-7-15-9-14(17-10-11(15)2)12-5-4-6-13(16)8-12/h4-6,8,11,14,16H,3,7,9-10H2,1-2H3/t11-,14-/m0/s1
Standard InChI Key WOLAYLBKITVXRB-FZMZJTMJSA-N
Isomeric SMILES CCCN1C[C@H](OC[C@@H]1C)C2=CC(=CC=C2)O
SMILES CCCN1CCOC(C1)C2=CC(=CC=C2)O
Canonical SMILES CCCN1CC(OCC1C)C2=CC(=CC=C2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator